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Abstract
This technical guide provides a comprehensive examination of the physicochemical

characteristics of 2-Amino-3-methylbenzonitrile (CAS No: 69797-49-5), a key heterocyclic

building block in contemporary drug discovery and materials science. As a substituted

aminobenzonitrile, its unique electronic and structural features—conferred by the interplay

between the electron-donating amino and methyl groups and the electron-withdrawing nitrile

moiety—make it a molecule of significant interest. This document synthesizes theoretical

knowledge with practical, field-proven insights into its structural, physical, and spectroscopic

properties. It is intended for researchers, medicinal chemists, and drug development

professionals who require a deep, functional understanding of this compound for application in

synthesis, lead optimization, and materials engineering. We will delve into its core properties,

predictive spectroscopic signatures, and the causality behind its behavior, supported by robust

experimental protocols designed for validation and reproducibility.

Molecular Identity and Core Properties
2-Amino-3-methylbenzonitrile is an aromatic compound featuring a benzene ring substituted

with an amino (-NH₂), a methyl (-CH₃), and a nitrile (-C≡N) group. The ortho-positioning of the
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amino and nitrile groups, coupled with the adjacent methyl group, creates a distinct electronic

and steric environment that governs its reactivity and physical properties.

The nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle,

while the amino group is a classic electron-donating group and a hydrogen bond donor. This

"push-pull" electronic arrangement is fundamental to its utility in constructing complex

molecular architectures. Benzonitrile derivatives are prevalent in medicinal chemistry, often

serving as key intermediates or core scaffolds in the development of kinase inhibitors and other

targeted therapeutics.[1][2]

Structural and Physical Data Summary
The fundamental physicochemical data for 2-Amino-3-methylbenzonitrile are summarized

below. It is critical to note that while some data are empirically determined, others are predicted

based on the analysis of structurally analogous compounds and computational models.
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Property Value Source(s)

CAS Number 69797-49-5 [3][4]

Molecular Formula C₈H₈N₂ [3][5]

Molecular Weight 132.16 g/mol [3][4]

Appearance
Predicted to be a crystalline

solid, likely off-white to yellow.
[6][7]

Melting Point

Data not widely reported;

predicted to be higher than 2-

aminobenzonitrile (50-51 °C)

due to increased molecular

weight and potential for varied

crystal packing.

[8]

Boiling Point

Not available; likely

decomposes at atmospheric

pressure. High boiling point

expected under vacuum.

[9]

Solubility

Predicted to be poorly soluble

in water, but soluble in polar

organic solvents such as

ethanol, acetone, acetonitrile,

and DMSO.

[10][11]

Predicted XlogP 1.9 [5]

Structural Representation and Functional Group
Analysis
The interplay of the functional groups dictates the molecule's chemical personality. The

diagram below highlights these key groups and their primary electronic influence on the

aromatic system.

Caption: Key functional groups and their electronic effects on the aromatic ring.
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Spectroscopic Profile: A Predictive Analysis
Direct empirical spectra for 2-Amino-3-methylbenzonitrile are not widely published. However,

a highly accurate spectroscopic profile can be predicted based on established principles and

data from analogous structures. This predictive analysis is crucial for quality control, reaction

monitoring, and structural confirmation.

¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation.

The predicted spectrum is a direct reflection of the unique electronic environment of each

proton and carbon nucleus.

¹H NMR (Predicted, 400 MHz, CDCl₃):

Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the benzene ring will appear as a

complex multiplet system. The proton positioned between the amino and methyl groups

will likely be the most upfield due to the combined electron-donating effects.

Amine Protons (δ 3.5-4.5 ppm): A broad singlet corresponding to the two -NH₂ protons.

The chemical shift can vary significantly with concentration and solvent due to hydrogen

bonding.[12]

Methyl Protons (δ 2.1-2.3 ppm): A sharp singlet integrating to three protons, representing

the -CH₃ group.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected. The carbon bearing

the amino group will be significantly shielded (upfield), while the carbon attached to the

nitrile group will be deshielded (downfield).

Nitrile Carbon (δ ~118 ppm): A characteristically sharp signal for the -C≡N carbon.[13]

Methyl Carbon (δ ~20 ppm): An upfield signal corresponding to the -CH₃ carbon.

Infrared (IR) Spectroscopy
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IR spectroscopy provides unambiguous evidence for the presence of key functional groups.

The C≡N stretch is particularly diagnostic.

Key IR Absorptions (Predicted, cm⁻¹):

N-H Stretch (3350-3500 cm⁻¹): Two distinct, sharp-to-medium bands characteristic of a

primary amine (-NH₂).[14]

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): One or more weak bands.

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Bands corresponding to the methyl group.

C≡N Stretch (2220-2240 cm⁻¹): A sharp, intense peak. Conjugation with the aromatic ring

shifts this peak to a slightly lower wavenumber compared to saturated nitriles.[14]

N-H Bend (1580-1650 cm⁻¹): A medium to strong scissoring vibration.

C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Multiple bands of varying intensity.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern,

confirming the overall structure.

Predicted Fragmentation (Electron Ionization, EI):

Molecular Ion (M⁺): An intense peak at m/z = 132.

Key Fragments: Expect losses corresponding to stable neutral molecules or radicals.

Common fragmentation pathways for related molecules include the loss of HCN (m/z =

105) and the loss of a methyl radical (CH₃, m/z = 117).[15][16]

Relevance in Drug Discovery and Development
The aminobenzonitrile scaffold is a "privileged structure" in medicinal chemistry. Its rigidity,

defined vector projections for substituents, and ability to engage in multiple non-covalent

interactions make it an ideal starting point for inhibitor design.
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Kinase Inhibition: The nitrile group is an effective hydrogen bond acceptor and can serve as

a bioisostere for other functional groups, making it a common feature in ATP-competitive

kinase inhibitors.[1]

Receptor Antagonism: Derivatives of 2-Amino-3-methylbenzonitrile have been synthesized

and evaluated as potent dual antagonists for the A₂A and A₂B adenosine receptors, which

are important targets in immuno-oncology.[17]

Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which

can impart favorable pharmacokinetic properties to a drug candidate.[18] The amino group,

however, provides a potential site for metabolic modification (e.g., N-acetylation), a factor

that must be considered during lead optimization.

Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific

Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely

related aminobenzonitriles provide a reliable guide for safe handling.

Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory

irritation. Harmful if swallowed or in contact with skin.[19][20][21]

Handling Precautions:

Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab

coat, and chemical safety goggles.[20]

Avoid breathing dust, fumes, or vapors.[19]

Wash hands thoroughly after handling.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area.

Keep away from incompatible substances such as strong oxidizing agents.
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Store locked up.[19]

Experimental Protocols for Physicochemical
Characterization
The following protocols are designed as self-validating systems, providing accurate and

reproducible data. The causality behind each step is explained to ensure a deep understanding

of the methodology.

General Workflow for Physicochemical Characterization
This diagram outlines the logical flow for a comprehensive analysis of a new batch of 2-Amino-
3-methylbenzonitrile.

Caption: Standard experimental workflow for compound characterization.

Protocol: Melting Point Determination (Capillary Method)
Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically

<1°C) suggests high purity, while a broad range indicates the presence of impurities.

Methodology:

Sample Preparation: Finely powder a small amount of 2-Amino-3-methylbenzonitrile
using a spatula. Impurities can be trapped in larger crystals, and powdering ensures

homogeneity.

Capillary Loading: Tap the open end of a capillary tube into the powder to load a small

amount (2-3 mm height). Invert and tap the sealed end on a hard surface to pack the

sample tightly. A well-packed sample ensures uniform heat transfer.

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

Rapid Scan: Heat the sample rapidly to determine an approximate melting range. This

saves time and prevents thermal degradation from prolonged heating.

Accurate Determination: Prepare a new sample. Heat rapidly to ~10°C below the

approximate melting point found in step 4. Then, reduce the heating rate to 1-2°C per
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minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium,

ensuring an accurate reading.

Recording: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the last solid particle melts (clear point). This is the melting

range.

Protocol: Solubility Screening (Isothermal Method)
Principle: This method determines the saturation solubility of the compound in various

solvents, which is critical for designing reaction conditions, purification strategies, and

formulation development.

Methodology:

Solvent Selection: Choose a representative panel of solvents (e.g., water, methanol,

ethanol, acetone, acetonitrile, toluene, dichloromethane). This panel covers a range of

polarities and hydrogen bonding capabilities.

Sample Preparation: To 1 mL of each solvent in a separate, sealed vial, add a pre-

weighed excess of 2-Amino-3-methylbenzonitrile (e.g., 20 mg). An excess is required to

ensure a saturated solution is formed.

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours. This

duration is chosen to ensure the system reaches solid-liquid equilibrium.

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature

for at least 2 hours for the excess solid to settle. Alternatively, centrifuge the vials. This

step is crucial to avoid sampling undissolved solid.

Quantification: Carefully withdraw a known volume of the supernatant (the saturated

solution). Dilute this aliquot with a suitable solvent (e.g., acetonitrile) to a concentration

within the linear range of an HPLC-UV detector.

Analysis: Analyze the diluted sample by a calibrated HPLC-UV method to determine its

concentration. The original solubility is then back-calculated. The use of a calibrated HPLC

method provides a highly accurate and reproducible measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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